

Optimizing Gadoquatrane injection timing for maximal enhancement

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Gadoquatrane Injection Optimization: Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing **Gadoquatrane** injection timing for maximal enhancement in preclinical and clinical imaging studies.

Frequently Asked Questions (FAQs)

Q1: What is **Gadoquatrane** and what makes it different from other gadolinium-based contrast agents (GBCAs)?

Gadoquatrane is a novel, investigational extracellular macrocyclic GBCA.[1][2] Its key differentiator is a unique tetrameric structure that provides high stability and high relaxivity.[2] This allows for a significantly lower dose of gadolinium to be used in contrast-enhanced MRI studies while achieving comparable or superior image enhancement compared to standard GBCAs.[1][3] The recommended dose in ongoing Phase III clinical trials is 0.04 mmol Gd/kg body weight, which is 60% lower than the standard 0.1 mmol Gd/kg dose for many other GBCAs.

Q2: What is the pharmacokinetic profile of Gadoquatrane?







Gadoquatrane exhibits a pharmacokinetic profile similar to other established macrocyclic GBCAs. It is characterized by rapid distribution into the extracellular space and fast elimination through the kidneys. The plasma elimination half-life is short, approximately 1.4 to 1.7 hours.

Q3: What is the recommended injection-to-scan window for **Gadoquatrane**?

The optimal injection-to-scan window can vary depending on the tissue of interest and the specific imaging protocol. Preclinical studies have shown that for multiphase liver MRI, imaging can be performed immediately after injection. For steady-state head-and-neck MRI, imaging has been successfully performed in a window of 2 to 32 minutes after injection. For central nervous system (CNS) applications, while direct data on **Gadoquatrane** is emerging, studies with other GBCAs suggest that maximal enhancement for brain tumors is typically achieved 5-7 minutes post-injection.

Q4: How does the signal enhancement of **Gadoquatrane** relate to its dose?

Preclinical and clinical studies have demonstrated a linear relationship between the **Gadoquatrane** dose and the relative signal enhancement (RSE). This indicates that as the dose increases within the tested range, the signal enhancement increases proportionally.

Troubleshooting Guide

Issue 1: Suboptimal or Weak Enhancement

- Possible Cause 1: Incorrect Injection Timing.
 - Solution: Review your imaging protocol. For dynamic-phase imaging of highly vascularized tissues, ensure scanning commences immediately after or during the injection. For applications requiring tissue accumulation, consider a delay of several minutes. For brain imaging, an optimal window is often 5-7 minutes post-injection.
- Possible Cause 2: Inadequate Dose.
 - Solution: Verify that the dose calculation is correct based on the subject's body weight.
 The clinically investigated dose for efficacy is 0.04 mmol Gd/kg. Ensure accurate measurement and complete intravenous administration.



- Possible Cause 3: Physiological Factors.
 - Solution: Factors such as poor cardiac output or compromised renal function can affect the distribution and clearance of the contrast agent. Consider these factors when interpreting results and ensure they are noted in your experimental records.

Issue 2: Inconsistent Enhancement Across a Study Cohort

- Possible Cause 1: Variability in Injection Protocol.
 - Solution: Standardize the injection rate and the subsequent saline flush across all subjects. Minor variations can alter the bolus dynamics and affect early-phase enhancement.
- Possible Cause 2: Differences in Scan Timing.
 - Solution: Implement a strict, standardized delay between injection and the start of the imaging sequence for all subjects in the cohort to ensure comparability.

Data Presentation

Table 1: Pharmacokinetic Properties of Gadoquatrane

Parameter	Value	Reference
Plasma Half-Life	1.4 - 1.7 hours	
Elimination Route	Primarily Renal	
Distribution	Rapidly into extracellular space	-
Volume of Distribution	~0.2 L/kg	-

Table 2: Investigated Dosing and Comparative Enhancement



Contrast Agent	Investigated Dose (mmol Gd/kg)	Comparative Enhancement	Reference
Gadoquatrane	0.04	Similar or better than standard GBCAs at 0.1 mmol Gd/kg	
Standard Macrocyclic GBCAs	0.1	Standard for comparison	

Experimental Protocols

Protocol 1: Preclinical Dose-Response Study in a Porcine Model

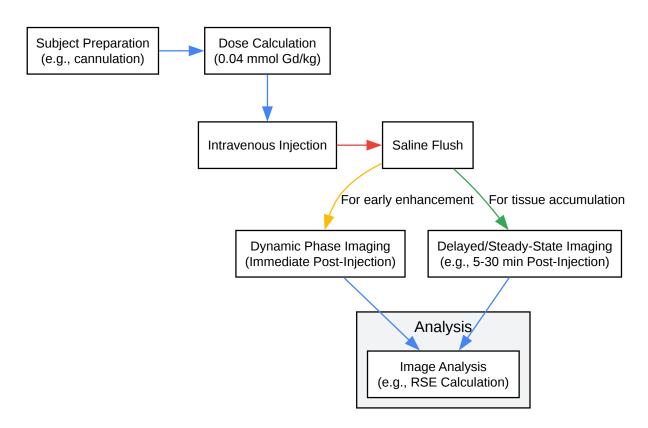
This protocol is based on a study investigating the dose-response relationship of **Gadoquatrane**.

- Animal Model: Healthy pigs.
- Contrast Agents & Doses:
 - Gadoquatrane: 0.01, 0.03, and 0.06 mmol Gd/kg body weight.
 - Comparators (Gadobutrol, Gadoterate meglumine): 0.1 mmol Gd/kg body weight.
- · Administration: Intravenous injection.
- Imaging Protocol:
 - Scanner: 1.5T MRI scanner.
 - Multiphase Liver MRI: Performed immediately after contrast injection using a VIBE sequence.
 - Steady-State Head-and-Neck MRI: Performed using alternating spin-echo and FLASH sequences from 2 to 32 minutes after injection.
- Image Analysis:



- Calculation of relative signal enhancement (RSE) based on the change in signal intensity from baseline.
- Linear regression analysis to determine the relationship between RSE and Gadoquatrane dose.

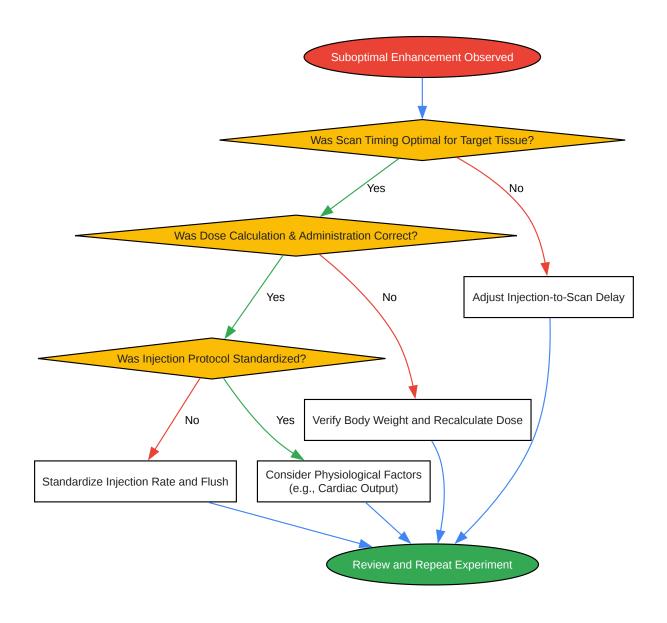
Visualizations



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Caption: Experimental workflow for **Gadoquatrane** administration and imaging.





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Caption: Decision tree for troubleshooting suboptimal **Gadoquatrane** enhancement.

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